4-Octanoylphenethyl acetate
Overview
Description
“4-Octanoylphenethyl acetate” is a chemical compound with the molecular formula C18H26O3 . Its average mass is 290.397 Da and its monoisotopic mass is 290.188202 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . It’s important to note that the exact structure can influence the compound’s properties and reactivity.
Physical And Chemical Properties Analysis
“this compound” has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 406.6±28.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .
Scientific Research Applications
Micro-reactor Design and Flow Regimes : 4-Octanoylphenethyl acetate's behavior in micro-reactors was studied by Plouffe, Roberge, and Macchi (2016). They investigated flow regimes and mass transfer rates using the alkaline hydrolysis of 4-nitrophenyl acetate, closely related to this compound, to understand the impact of different mixing mechanisms in complex micro-reactors. The study revealed that the conversion of the compound strongly depends on the flow regime, which is influenced by the reactor's geometry and flow rates, affecting the rate of energy dissipation and interphase mass transfer rates (Plouffe, Roberge, & Macchi, 2016).
Green Chemistry and Drug Synthesis : Costa et al. (2012) utilized a Suzuki coupling reaction, which is commonly employed to generate functionalized biaryls, to synthesize ethyl (4-phenylphenyl)acetate. This compound holds potential in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis. This research underlines the application of this compound-related compounds in pharmaceutical chemistry, focusing on sustainable and cost-effective methods (Costa et al., 2012).
Esterification and Membrane Reactor Utilization : Kienberger, Hackl, and Siebenhofer (2018) explored the esterification of acetic acid with n-octanol, which is structurally similar to this compound, in a membrane reactor. This novel approach aimed to intensify the process of liquid/liquid extraction combined with esterification reactions, representing a step towards sustainable chemical processes by utilizing down-cycle raw materials and minimizing fossil fuel dependence (Kienberger, Hackl, & Siebenhofer, 2018).
Ionic Liquids and Biodegradability Studies : Pernak et al. (2011) synthesized a series of ionic liquids, including derivatives of 4-benzyl-4-methylmorpholinium salts with various anions like acetate. The study assessed their physicochemical properties, toxicity, biodegradability, and their potential use as biomass solvents. This research highlights the relevance of this compound-related structures in creating new materials with a focus on environmental safety and applicability in biomass processing (Pernak et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
4-Octanoylphenethyl acetate is a chemical compound that is known as Fingolimod Impurity 40 . It is a structural analog of sphingosine . The primary target of this compound is the sphingosine 1-phosphate (S1P) receptor, which is expressed by lymphocytes . The S1P receptor plays a crucial role in the immune response by regulating the migration of T-cells into target tissues .
Mode of Action
The compound interacts with the S1P receptor and modulates its activity. It suppresses immune responses by inhibiting the migration of T-cells into target tissues . . This modulation of the immune response can have significant effects on the body’s ability to fight off infections and other diseases.
Biochemical Pathways
The compound affects the acetyl CoA pathway, which is involved in the metabolism of acetogens and methanogens . This pathway requires approximately 10 enzymes and many organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . The compound’s interaction with the S1P receptor can influence these biochemical pathways and their downstream effects.
Result of Action
The result of the compound’s action is the suppression of immune responses by inhibiting T-cell migration into target tissues . This can have significant effects on the body’s ability to fight off infections and other diseases.
properties
IUPAC Name |
2-(4-octanoylphenyl)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCTTARENKHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617189 | |
Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162358-03-4 | |
Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.